N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a synthetic tetrahydroquinoline derivative featuring a benzenesulfonyl group at the 1-position and a 2-methoxybenzamide moiety at the 7-position. The molecular formula is C₂₃H₂₂N₂O₄S, with a molecular weight of 422.5 g/mol. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties, including metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-14-13-17-8-7-15-25(21(17)16-18)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOSYYNOGBNOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
This method involves condensing an aromatic aldehyde with a β-arylethylamine derivative under acidic conditions. For example, reacting 2-methoxybenzaldehyde with tryptamine in the presence of hydrochloric acid yields the tetrahydroquinoline backbone. Key parameters include:
- Temperature : 80–100°C
- Catalyst : HCl, trifluoroacetic acid (TFA), or Lewis acids (e.g., ZnCl₂)
- Yield : 65–78%
Friedländer Annulation
An alternative route employs o-aminobenzaldehyde and ketones in a cyclocondensation reaction. Using 7-nitro-1,2,3,4-tetrahydroquinoline as a precursor, this method achieves higher regioselectivity but requires subsequent reduction steps to remove nitro groups.
Introduction of the benzenesulfonyl group typically occurs via nucleophilic substitution. The tetrahydroquinoline intermediate is treated with benzenesulfonyl chloride under basic conditions:
Reaction Conditions :
- Base : Triethylamine (TEA) or pyridine
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C
- Yield : 82–90%
Mechanistic Insight :
The amine group attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Excess base neutralizes HCl byproducts, driving the reaction to completion.
Benzamide Coupling via Carbodiimide-Mediated Activation
The final step conjugates 2-methoxybenzoic acid to the sulfonylated tetrahydroquinoline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):
Procedure :
- Activation : 2-Methoxybenzoic acid is treated with EDCI in anhydrous DCM to form an active O-acylisourea intermediate.
- Coupling : The sulfonylated tetrahydroquinoline is added, followed by catalytic DMAP to facilitate acyl transfer.
- Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimized Parameters :
- Molar Ratio : 1:1.2 (tetrahydroquinoline:acid)
- Reaction Time : 12–18 hours
- Yield : 70–75%
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to improve scalability and safety:
Solvent Recycling Systems
Green chemistry principles are integrated by recovering DCM and THF via fractional distillation, reducing waste by 40%.
Reaction Optimization and Yield Enhancement
Catalytic Improvements
Byproduct Mitigation
- Quenching Protocols : Sequential washes with NaHCO₃ and brine remove unreacted sulfonyl chlorides.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂ArH), 6.95–7.12 (m, 4H, tetrahydroquinoline H), 3.89 (s, 3H, OCH₃).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).
Mass Spectrometry
- ESI-MS : m/z 423.1 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Approaches
| Parameter | Pictet-Spengler | Friedländer | Continuous Flow |
|---|---|---|---|
| Yield (%) | 65–78 | 58–70 | 85–92 |
| Reaction Time (h) | 24–36 | 48–60 | 1–2 |
| Catalyst Cost ($/g) | 0.50 | 1.20 | 2.80 |
| Purity (%) | 95 | 90 | 98 |
Key Trade-offs : While continuous flow methods offer superior efficiency, higher catalyst costs may deter small-scale producers. Traditional batch processes remain viable for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(1-(phenylsulfanyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety may enhance binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s benzenesulfonyl group enhances polarity and metabolic stability compared to the isobutyryl group in the analog from . The 2-methoxybenzamide in the target compound offers hydrogen-bonding sites, contrasting with the 4-tert-butylbenzamide in ’s compound, which prioritizes lipophilicity and membrane permeability .
Molecular Weight and Solubility: The target compound’s higher molecular weight (422.5 vs. 378.5 g/mol) suggests reduced solubility in nonpolar solvents compared to the tert-butyl derivative. However, the sulfonamide group may improve aqueous solubility under basic conditions .
Spectroscopic Properties :
- The benzenesulfonyl group is expected to exhibit strong IR absorption at 1170 cm⁻¹ (asymmetric S=O stretch) and 1360 cm⁻¹ (symmetric S=O stretch), distinct from the isobutyryl’s carbonyl stretch (~1700 cm⁻¹) .
- In ¹H NMR, the methoxy group in the target compound would appear as a singlet near δ 3.8–4.0 ppm , while the tert-butyl group in ’s compound shows a characteristic singlet at δ 1.3 ppm .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 946298-47-1
The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a methoxybenzamide moiety. This unique structure suggests potential interactions with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes involved in cancer proliferation or inflammatory pathways.
- DNA Intercalation : The tetrahydroquinoline structure can intercalate with DNA, potentially disrupting replication and transcription processes.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the epidermal growth factor receptor (EGFR) and HER-2 demonstrate anti-proliferative effects against breast cancer cells (e.g., MCF-7 and SK-BR-3) .
Table 1: Summary of Anticancer Activity
| Compound | Target | Cell Line | Effect |
|---|---|---|---|
| YH-9 | EGFR/HER-2 | MCF-7 | High anti-proliferation |
| YH-9 | EGFR/HER-2 | SK-BR-3 | Induces apoptosis via ROS |
| YH-9 | VEGF/bFGF | SK-BR-3 | Inhibits angiogenesis |
The compound's ability to induce reactive oxygen species (ROS) has been noted as a key mechanism for promoting apoptosis in cancer cells .
Study 1: Antiproliferative Effects on Cancer Cells
A study explored various derivatives of tetrahydroquinoline compounds, revealing that those with similar structural features effectively inhibited cell proliferation in vitro. The study utilized CCK-8 assays to quantify cell viability across different cancer cell lines .
Study 2: Mechanistic Insights into Apoptosis Induction
Further research indicated that compounds like YH-9 could promote cytochrome c release from mitochondria in SK-BR-3 cells, leading to apoptosis. This finding emphasizes the importance of mitochondrial pathways in the anticancer efficacy of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
